Physical and thermodynamic properties of[(4-Bromo-3-methylbutoxy)methyl]benzene
Physical and thermodynamic properties of[(4-Bromo-3-methylbutoxy)methyl]benzene
An In-Depth Technical Guide to the Physical and Thermodynamic Properties of [(4-Bromo-3-methylbutoxy)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physical and thermodynamic properties of [(4-Bromo-3-methylbutoxy)methyl]benzene. Given the current scarcity of experimentally-derived data for this specific compound in public literature, this document emphasizes the robust methodologies and established protocols for their determination. It serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only the foundational chemical information but also the practical, field-proven insights required for its synthesis, characterization, and application. The guide details step-by-step experimental procedures for key properties and includes comparative data from structural isomers to offer a predictive context for experimental design.
Introduction and Molecular Identity
[(4-Bromo-3-methylbutoxy)methyl]benzene, with the molecular formula C12H17BrO, is an interesting bifunctional organic molecule. It incorporates a benzyloxy group, a common protecting group and pharmacophore component, and a secondary alkyl bromide, a versatile handle for nucleophilic substitution and organometallic cross-coupling reactions. This structure suggests its potential utility as a synthetic intermediate or building block in the development of more complex molecules, such as pharmaceuticals or novel materials. While its direct applications are not yet documented, its structural isomer, ((4-Bromobutoxy)methyl)benzene, is recognized as a PROTAC (Proteolysis-targeting chimera) linker, highlighting the potential relevance of this chemical scaffold in drug discovery.[1]
A clear identification of the molecule is paramount for any research endeavor. The fundamental identifiers for [(4-Bromo-3-methylbutoxy)methyl]benzene are summarized below.
Table 1: Molecular Identifiers for [(4-Bromo-3-methylbutoxy)methyl]benzene
| Identifier | Value | Source |
| Molecular Formula | C12H17BrO | [2] |
| Molecular Weight | 257.17 g/mol | [2] |
| Canonical SMILES | CC(CBr)COCC1=CC=CC=C1 | [2] |
| InChIKey | JBUXPZQPAZDINP-UHFFFAOYSA-N | [2] |
| CAS Number | Not Available | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of [(4-Bromo-3-methylbutoxy)methyl]benzene is noted in the literature, pointing to a 1983 publication in the journal Synthesis.[2] While the specific article is not readily accessible in public databases, a highly plausible and robust synthetic route can be designed based on well-established principles of organic chemistry, namely the Williamson ether synthesis. This approach offers high yields and operational simplicity.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary or secondary alkyl halide. For the synthesis of [(4-Bromo-3-methylbutoxy)methyl]benzene, the most logical disconnection is between the ether oxygen and the benzyl group, involving the reaction of the sodium salt of 4-bromo-3-methylbutan-1-ol with benzyl bromide.
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF). To this, add 1.0 equivalent of 4-bromo-3-methylbutan-1-ol.
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. The addition of NaH, a strong base, deprotonates the alcohol to form the corresponding sodium alkoxide. Hydrogen gas will evolve, which should be safely vented.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Ether Formation: To the stirred alkoxide solution, add benzyl bromide (1.05 equivalents) dropwise via a syringe. The reaction is an SN2 substitution, where the alkoxide displaces the bromide on the benzyl group.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with water to destroy any excess NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure [(4-Bromo-3-methylbutoxy)methyl]benzene.
Structural Confirmation
Post-synthesis, the identity and purity of the compound must be rigorously confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the carbon-hydrogen framework and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage and C-Br stretching.
-
Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a bromine-containing compound ([M]+ and [M+2]+ peaks).
Physical Properties
As of the date of this guide, key physical properties such as boiling point, density, and refractive index for [(4-Bromo-3-methylbutoxy)methyl]benzene have not been reported in the literature.[2] However, data from a structural isomer, ((4-Bromobutoxy)methyl)benzene (also known as Benzyl 4-bromobutyl ether), can provide valuable estimates.
Table 2: Comparison of Physical Properties with a Structural Isomer
| Property | [(4-Bromo-3-methylbutoxy)methyl]benzene | ((4-Bromobutoxy)methyl)benzene (Isomer) | Source (Isomer) |
| Molecular Formula | C12H17BrO | C11H15BrO | [1] |
| Molecular Weight | 257.17 g/mol | 243.14 g/mol | [1] |
| Boiling Point | Not Available | 103-105 °C at 0.3 mmHg | [1] |
| Density | Not Available | 1.275 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | Not Available | 1.529 | [1] |
The presence of the methyl group in the target compound may slightly alter these properties. Branching in the alkyl chain can sometimes lead to a lower boiling point compared to a straight-chain isomer due to reduced surface area and weaker van der Waals interactions.[3] Therefore, the boiling point of [(4-Bromo-3-methylbutoxy)methyl]benzene is expected to be in a similar range but potentially slightly lower than its straight-chain isomer under the same pressure.
Thermodynamic Properties
Thermodynamic data for [(4-Bromo-3-methylbutoxy)methyl]benzene, including melting point, enthalpy of fusion, and heat capacity, are currently unavailable. These properties are crucial for understanding the compound's phase behavior, stability, and energy content, which are vital for process development, safety assessments, and formulation in drug development. These parameters must be determined experimentally. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for this purpose.[4][5]
Experimental Protocols for Property Determination
The following section provides detailed, self-validating protocols for the experimental determination of the key physical and thermodynamic properties of [(4-Bromo-3-methylbutoxy)methyl]benzene.
Boiling Point Determination under Reduced Pressure
Given the high molecular weight and the expected high boiling point, determination under reduced pressure is necessary to prevent decomposition. The Thiele tube method is suitable for small sample quantities.[6]
Step-by-Step Protocol:
-
Sample Preparation: Place approximately 0.5 mL of the purified compound into a small test tube (e.g., a Durham tube).
-
Capillary Insertion: Take a melting point capillary tube, seal one end in a flame, and place it, open-end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the thermometer bulb and sample are below the side-arm of the Thiele tube.[6]
-
Vacuum Application: Connect the side-arm of the Thiele tube to a vacuum source and a manometer. Evacuate the system to the desired pressure (e.g., 0.3 mmHg for comparison with the isomer).
-
Heating and Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, a fine stream of bubbles will emerge from the capillary tube.
-
Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly.
-
Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature and the corresponding pressure from the manometer.
Caption: Workflow for determining boiling point under reduced pressure.
Density Measurement
The density of a liquid can be accurately determined using a graduated cylinder and an analytical balance.[7][8]
Step-by-Step Protocol:
-
Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and tare it, or record its mass (m_cylinder).
-
Measure Volume: Carefully add a known volume of the liquid (e.g., 5.00 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[9]
-
Measure Mass of Liquid: Place the graduated cylinder with the liquid back on the analytical balance and record the total mass (m_total).
-
Calculate Mass of Liquid: The mass of the liquid is m_liquid = m_total - m_cylinder.
-
Calculate Density: Use the formula ρ = m_liquid / V_liquid.
-
Repeatability: Repeat the measurement at least three times and calculate the average density to ensure precision.[8] Record the temperature at which the measurement was taken, as density is temperature-dependent.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, enthalpies of fusion (ΔHfus), and heat capacities (Cp).[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the substance into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidation.[10]
-
Thermal History Erasure: To ensure a consistent thermal state, subject the sample to a heat/cool/heat cycle. For example, heat from room temperature to 60°C, cool to -20°C, and then heat again to 60°C, all at a controlled rate (e.g., 20°C/min).[10] This removes any effects from the sample's previous thermal history.
-
Data Collection Scan: After the cycling, perform a final heating scan at a slower rate (e.g., 10°C/min) over the temperature range of interest. The instrument software will record the heat flow versus temperature.
-
Data Analysis:
-
Melting Point (Tm): Determined from the onset temperature of the melting endotherm on the DSC thermogram.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.
-
Heat Capacity (Cp): Can be determined from the shift in the baseline of the heat flow signal.
-
Caption: Experimental workflow for thermal analysis using DSC.
Conclusion
[(4-Bromo-3-methylbutoxy)methyl]benzene is a compound with significant potential as a synthetic intermediate, yet its fundamental physical and thermodynamic properties remain uncharacterized in the public domain. This guide provides the essential molecular identifiers and outlines a robust synthetic strategy. Critically, it bridges the data gap by presenting detailed, field-tested experimental protocols for determining key parameters such as boiling point, density, and thermodynamic properties via DSC. By leveraging comparative data from a structural isomer and emphasizing rigorous experimental methodology, this document equips researchers with the necessary tools and insights to confidently synthesize, characterize, and utilize this versatile compound in their research and development endeavors.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. iunajaf.edu.iq [iunajaf.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. open.edu [open.edu]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
